Cas no 2411276-79-2 (2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide)

2-クロロ-N-{2-メチルピラゾロ[1,5-a]ピリミジン-6-イル}アセトアミドは、ピラゾロピリミジン骨格を有する有機化合物であり、医薬品中間体や農薬合成における重要な原料として利用されます。この化合物は、反応性の高いクロロアセトアミド基を有しており、他の官能基との選択的結合が可能です。また、ピラゾロピリミジン構造は生体活性物質の合成において有用な骨格を提供します。高い純度と安定性を備えており、精密有機合成や創薬研究において効率的な反応経路を実現します。特にヘテロ環化合物の修飾や新規生物活性分子の開発に適しています。

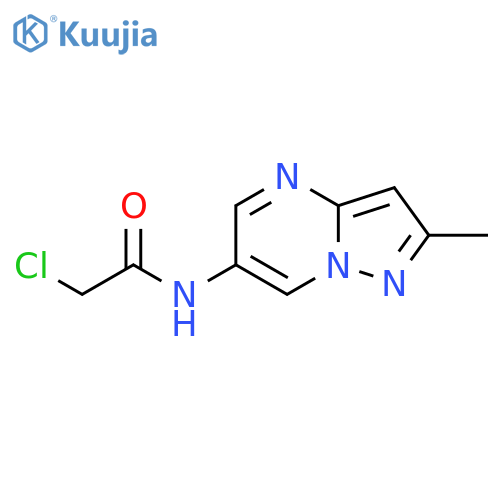

2411276-79-2 structure

商品名:2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide

2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

- EN300-26587108

- 2411276-79-2

- 2-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetamide

- Z3766259968

- 2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide

-

- インチ: 1S/C9H9ClN4O/c1-6-2-8-11-4-7(5-14(8)13-6)12-9(15)3-10/h2,4-5H,3H2,1H3,(H,12,15)

- InChIKey: BGHDMHGXQMPTAT-UHFFFAOYSA-N

- ほほえんだ: ClCC(NC1C=NC2=CC(C)=NN2C=1)=O

計算された属性

- せいみつぶんしりょう: 224.0464886g/mol

- どういたいしつりょう: 224.0464886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 59.3Ų

2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26587108-0.05g |

2-chloro-N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetamide |

2411276-79-2 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

2411276-79-2 (2-chloro-N-{2-methylpyrazolo1,5-apyrimidin-6-yl}acetamide) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量